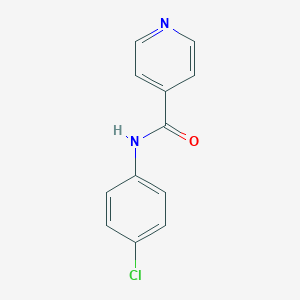

N-(4-Chlorophenyl)isonicotinamide

描述

“N-(4-Chlorophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H9ClN2O . It has an average mass of 232.666 Da and a monoisotopic mass of 232.040344 Da .

Synthesis Analysis

The synthesis of “N-(4-Chlorophenyl)isonicotinamide” and its derivatives has been reported in the literature . For instance, one study described the synthesis of four nicotinamide derivatives, including 2-chloro-N-(4-chlorophenyl)nicotinamide . These compounds were synthesized and characterized using spectral techniques .

Molecular Structure Analysis

“N-(4-Chlorophenyl)isonicotinamide” has a density of 1.3±0.1 g/cm3, a boiling point of 295.1±20.0 °C at 760 mmHg, and a flash point of 132.3±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Chlorophenyl)isonicotinamide” are not detailed in the search results, it’s worth noting that isonicotinamide, a related compound, is used for material synthesis .

Physical And Chemical Properties Analysis

“N-(4-Chlorophenyl)isonicotinamide” has a molar refractivity of 63.8±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 25.3±0.5 10-24 cm3 . Its surface tension is 57.1±3.0 dyne/cm, and it has a molar volume of 173.5±3.0 cm3 .

科学研究应用

Supramolecular Synthesis

- Directed Assembly in Copper(II) Complexes : Isonicotinamide has been effective as a supramolecular reagent in synthesizing various Cu(II) complexes. These complexes demonstrate the formation of inorganic–organic hybrid materials featuring consistent supramolecular motifs, such as infinite 1-D chains (Aakeröy et al., 2003).

Molecular Complex Synthesis

- Terminal Water Ligand Exchange in Triruthenium Complex : Studies involving water exchange and substitution by isonicotinamide on a triruthenium carboxylate complex suggest the potential for creating modified molecular structures with different properties (Powell et al., 1993).

- Antitumor Medicines : N-(2-nitroxyethyl)isonicotinamide was synthesized and used as a ligand in reactions with PdCl2 and PtCl2 to create new complexes with potential as antitumor medicines (Fedorov et al., 2001).

Hydrogen Bond Network Control

- Control in Tetrachloroplatinate Salts : Research demonstrates the ability to control hydrogen bond network dimensionality in tetrachloroplatinate salts, showcasing the versatility of isonicotinamide in crystal engineering (Angeloni & Orpen, 2001).

Cyclisation and Dearomatisation

- Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with various substituents undergo cyclisation when induced by an electrophile, leading to the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).

Electrochemical Studies

- Protonation Reaction in Electroreduction : A study on isonicotinamide by polarography and voltammetry revealed insights into the electrochemical reduction involving two electroactive species related via a protonation equilibrium (Galvín & Mellado, 1989).

Pharmaceutical Applications

- Pharmaceutical Co-crystals : The synthesis of pharmaceutical co-crystals with isonicotinamide demonstrates its utility in enhancing the properties of pharmaceutical molecules (Báthori et al., 2011).

Environmental Chemistry

- Adsorbent for 4-Chlorophenol : Montmorillonite modified with cationic surfactants was used to remove 4-chlorophenol from aqueous solutions, highlighting the relevance of chlorophenols in environmental chemistry (Nourmoradi et al., 2016).

Solubility Studies

- Solubility of an Isoniazid Analogue : The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide was measured in various solvents, providing insights into the solubility behavior of related compounds (Shakeel et al., 2014).

未来方向

While specific future directions for “N-(4-Chlorophenyl)isonicotinamide” are not mentioned in the search results, research involving isonicotinamide-based compounds is ongoing. For instance, one study investigated the arrangement of different structures and the formation of 2D and 3D supramolecular assemblies .

属性

IUPAC Name |

N-(4-chlorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVSZZRIGDEOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341244 | |

| Record name | N-(4-Chlorophenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)isonicotinamide | |

CAS RN |

14547-69-4 | |

| Record name | N-(4-Chlorophenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)